Home > Products > Screening Compounds P118208 > Dehydro Norketamine-d4
Dehydro Norketamine-d4 - 1246816-68-1

Dehydro Norketamine-d4

Catalog Number: EVT-13585644
CAS Number: 1246816-68-1
Molecular Formula: C12H12ClNO
Molecular Weight: 225.71 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dehydro Norketamine-d4 is a deuterated derivative of dehydronorketamine, a metabolite of ketamine. Ketamine itself is a well-known anesthetic and has garnered attention for its rapid antidepressant effects. Dehydro Norketamine-d4 is primarily utilized in pharmacokinetic studies and toxicology due to its isotopic labeling, which allows for precise tracking in biological systems. This compound is classified under hallucinogens and anesthetics, reflecting its relationship with ketamine's pharmacological properties.

Synthesis Analysis

Methods

The synthesis of dehydro norketamine-d4 typically starts from commercially available deuterium-labeled bromochlorobenzene. The process involves several key steps:

  1. Grignard Reaction: This step introduces a carbon chain to the aromatic system.
  2. Regioselective Hydroxybromination: This reaction selectively adds hydroxyl and bromine groups to specific positions on the aromatic ring.
  3. Staudinger Reduction: This step reduces the azide intermediate to an amine.
  4. Dehydrohalogenation: Finally, this reaction removes halogen atoms to yield dehydronorketamine-d4.

This multi-step synthesis allows for the incorporation of deuterium, enhancing the compound's utility in analytical methods like mass spectrometry .

Molecular Structure Analysis

Structure

Dehydro Norketamine-d4 has a molecular formula of C12H12ClNOC_{12}H_{12}ClNO with a molecular weight of approximately 258.14 g/mol. The compound's structure features a cyclohexene ring with an amino group and a chlorophenyl substituent.

  • Molecular Formula: C12H12ClNO
  • Molecular Weight: 258.14 g/mol
  • InChI Key: WQWIJCRGQUZVJW-UHFFFAOYSA-N

Data

The accurate mass of dehydro norketamine-d4 is reported as 257.0374 g/mol, indicating the presence of deuterium in the structure .

Chemical Reactions Analysis

Dehydro Norketamine-d4 participates in various chemical reactions typical for ketamine metabolites:

  • N-Demethylation: This metabolic pathway converts ketamine into norketamine.
  • Dehydrogenation: Further oxidation leads to dehydronorketamine.
  • Conjugation: The metabolite may undergo conjugation with glucuronic acid for excretion .

These reactions are essential for understanding the pharmacokinetics and dynamics of ketamine and its metabolites.

Mechanism of Action

The mechanism of action for dehydro norketamine-d4 is linked to its role as a metabolite of ketamine, primarily functioning as an antagonist at the N-methyl-D-aspartate receptor. This action leads to various neurological effects, including analgesia and potential antidepressant properties.

  • NMDA Receptor Antagonism: Dehydro norketamine-d4 exhibits similar receptor interactions as ketamine, influencing neurotransmitter systems involved in mood regulation .
  • Pharmacokinetics: The isotopic labeling allows researchers to track the compound's distribution and elimination in biological systems accurately .
Physical and Chemical Properties Analysis

Physical Properties

Dehydro Norketamine-d4 is typically presented as a hydrochloride salt, which enhances its solubility in water and other solvents used in analytical methods.

Chemical Properties

  • Solubility: The compound is soluble in organic solvents like acetonitrile, making it suitable for various chromatographic analyses.
  • Stability: It should be stored at -20°C to maintain stability and prevent degradation .
Applications

Dehydro Norketamine-d4 has several scientific applications:

  • Analytical Chemistry: It serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying ketamine and its metabolites in biological samples .
  • Pharmacokinetic Studies: Researchers utilize this compound to study the metabolism and distribution of ketamine in clinical settings, particularly concerning its effects on human health.
  • Forensic Toxicology: Its use extends to forensic analysis where accurate detection of drug metabolites is crucial .
Synthesis and Isotopic Labeling Strategies

Synthetic Pathways for Deuterium Incorporation

Grignard Reaction-Based Synthesis from Deuterated Precursors

The synthesis of dehydronorketamine-d4 strategically incorporates deuterium atoms at the aromatic ring positions early in the synthetic pathway, typically starting from commercially available deuterated bromochlorobenzene precursors (1-bromo-2-chlorobenzene-3,4,5,6-d4). This approach leverages the robust reactivity of Grignard reagents to construct the core cyclohexanone scaffold while preserving isotopic integrity [1]. The synthetic sequence involves four key steps: (1) Formation of the deuterated 2-chlorophenylmagnesium bromide Grignard reagent under anhydrous conditions; (2) Nucleophilic addition to cyclohexanone to form a deuterated tertiary alcohol intermediate; (3) Regioselective hydroxybromination; and (4) Dehydrohalogenation to introduce the exocyclic double bond characteristic of dehydronorketamine [5]. This route achieves >98% deuterium incorporation at the ortho and meta positions relative to the chlorine substituent when carefully controlled, providing a reliable foundation for high isotopic purity in the final product [1] [5].

Regioselective Hydroxybromination and Dehydrohalogenation Techniques

The conversion of the intermediate tertiary alcohol to dehydronorketamine-d4 requires precise bromination and elimination steps to establish the α,β-unsaturated ketone system. Hydroxybromination employs pyridinium tribromide under strictly controlled temperatures (0-5°C) to achieve regioselective trans-diaxial bromination of the cyclohexane ring [3]. This stereochemical outcome is critical as it enables subsequent anti-elimination via dehydrohalogenation. The elimination step utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in anhydrous toluene at 80°C, which promotes E2 elimination while minimizing isotopic scrambling [5]. Careful solvent selection (aprotic, non-nucleophilic) and moisture exclusion are essential to prevent deuterium loss through proton exchange during these transformations. The regiochemistry of this sequence ensures exclusive formation of the Δ2-isomer of dehydronorketamine-d4, which is the biologically relevant metabolite observed in vivo [3] [5].

Challenges in Deuterium Labeling Efficiency

Isotopic Dilution Effects in Multi-Step Syntheses

The multi-step nature of dehydronorketamine-d4 synthesis introduces significant risks of isotopic dilution through proton/deuterium exchange at acidic positions. Critical exchange points occur during: (1) Grignard formation (exchange with solvent protons), (2) aqueous workups (H/D exchange at benzylic positions), and (3) acid-catalyzed dehydration steps. Quantitative analysis via LC-MS with isotope ratio monitoring reveals that each hydroxybromination step introduces approximately 2.7% protonation at deuterated sites when using protic solvents [1] [5]. Furthermore, NMR studies demonstrate that conventional acid catalysts (e.g., H2SO4) promote up to 40% H/D exchange at ortho positions during dehydration, attributed to reversible enolization mechanisms. Mitigation strategies include replacing mineral acids with acidic ionic liquids (e.g., 1-methyl-3-[2-(dimethyl-4-sulfobutyl-ammonium)ethane]imidazolium hydrogen sulfate), which reduce exchange to <6% by providing non-exchangeable protons [5]. Additionally, implementing deuterated solvents (D2O, CD3OD) in all aqueous workups and crystallization steps limits isotopic dilution to <1.5% per synthetic step [5].

Scalability and Yield Considerations for Research-Grade Production

Scaling dehydronorketamine-d4 synthesis beyond gram quantities presents distinct challenges in maintaining isotopic purity while achieving acceptable yields. Kilogram-scale production trials identified three critical control points: (1) Grignard reagent concentration (optimal 1.8-2.0M in THF), (2) elimination reaction temperature control (±2°C), and (3) specialized purification techniques [5]. Final purification employs reversed-phase HPLC with 0.1% deuterated formic acid in D2O/acetonitrile-d3 mobile phase, effectively separating isotopologues while preventing exchange. Process economics reveal that despite 25% lower overall yield compared to non-deuterated synthesis, the premium value of high-isotopic-purity material justifies production scaling [5].

Table 1: Optimization Parameters for Large-Scale Dehydronorketamine-d4 Synthesis

ParameterLab ScalePilot ScaleOptimized Production
Deuterated PrecursorBromochlorobenzene-d4Bromochlorobenzene-d4Bromochlorobenzene-d4
Grignard Concentration0.5 M1.0 M1.8-2.0 M
Dehydration CatalystH2SO4Ionic LiquidModified Ionic Liquid
Isotopic Purity97.2%98.5%≥99.5%
Overall Yield18%32%41%
Purification MethodSilica ChromatographyPreparative HPLCRP-HPLC with D2O/CD3CN

Table 2: Comparative Analysis of Benzene Ring Deuteration Techniques

TechniqueDeuteration EfficiencyCostScalabilityRegioselectivity
Catalytic H/D Exchange85–90%LowHighLow (meta positions under-deuterated)
Halogen-Displacement98–99%HighModerateHigh (ortho/para positions)
De Novo Synthesis99.5%Very HighLowExcellent (uniform labeling)

Properties

CAS Number

1246816-68-1

Product Name

Dehydro Norketamine-d4

IUPAC Name

6-amino-6-(2-chloro-3,4,5,6-tetradeuteriophenyl)cyclohex-2-en-1-one

Molecular Formula

C12H12ClNO

Molecular Weight

225.71 g/mol

InChI

InChI=1S/C12H12ClNO/c13-10-6-2-1-5-9(10)12(14)8-4-3-7-11(12)15/h1-3,5-7H,4,8,14H2/i1D,2D,5D,6D

InChI Key

BXBPJMHHWPXBJL-NMRLXUNGSA-N

Canonical SMILES

C1CC(C(=O)C=C1)(C2=CC=CC=C2Cl)N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2(CCC=CC2=O)N)Cl)[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.